Galactitol, 1,4-anhydro-5-O-methyl-
Description
Properties
CAS No. |
134122-79-5 |
|---|---|
Molecular Formula |
C4H6BrClN2S |
Synonyms |
Galactitol, 1,4-anhydro-5-O-methyl- |
Origin of Product |
United States |
Chemical Synthesis Methodologies for 1,4 Anhydro 5 O Methyl Galactitol
Strategies for Regioselective 1,4-Anhydro Ring Formation from Galactitol Precursors
The formation of the 1,4-anhydro ring in the galactitol scaffold is a critical step that involves an intramolecular cyclization. This transformation requires the selective reaction between the hydroxyl groups at the C-1 and C-4 positions.
Cyclization Reactions utilizing Polyol Reactivity
The inherent reactivity of polyols like galactitol can be harnessed to facilitate regioselective cyclization. The formation of the five-membered tetrahydrofuran (B95107) ring, which constitutes the 1,4-anhydro structure, is thermodynamically favored. Strategies often involve the activation of a terminal hydroxyl group to promote nucleophilic attack by an internal hydroxyl group. One common approach is the conversion of the primary hydroxyl group at C-1 or C-6 into a good leaving group, such as a tosylate or a halide. The subsequent intramolecular Williamson ether synthesis, upon treatment with a base, can lead to the formation of the anhydro ring. The regioselectivity for the 1,4-anhydro product over other possible anhydro forms (e.g., 1,5-anhydro) is influenced by the stereochemistry of the galactitol backbone, which favors the spatial proximity of the C-1 and C-4 hydroxyls for cyclization.
Acid-Catalyzed Anhydro-Alditol Formation
Acid-catalyzed dehydration of alditols is a well-established method for the formation of anhydro-alditols. In this process, protonation of a hydroxyl group, typically a primary one due to lesser steric hindrance, is followed by the elimination of a water molecule to form a carbocation. This carbocation is then susceptible to intramolecular attack by another hydroxyl group to form the cyclic ether. The reaction conditions, such as the choice of acid catalyst and temperature, play a crucial role in determining the product distribution. For galactitol, treatment with a strong acid can lead to a mixture of anhydro-alditols, including the desired 1,4-anhydro-galactitol. The regioselectivity is governed by the relative stability of the cyclic transition states leading to the different anhydro products.
A comparative look at the acid-catalyzed dehydration of different alditols highlights the general applicability of this method.
| Alditol | Primary Anhydro Product(s) | Typical Catalyst |
|---|---|---|
| D-Glucitol | 1,4-Anhydro-D-glucitol (Sorbitan) | Sulfuric Acid |
| D-Mannitol | 1,4-Anhydro-D-mannitol | Hydrochloric Acid |
| Galactitol | 1,4-Anhydro-D-galactitol | Strong Acid Resins |
Enzymatic Approaches to Anhydro-Sugar Alcohols
While chemical methods are prevalent, enzymatic approaches offer the potential for high regioselectivity and milder reaction conditions. Specific enzymes, such as cyclases or dehydratases, could theoretically catalyze the formation of the 1,4-anhydro ring from galactitol. Although enzymes that specifically produce 1,4-anhydro-galactitol are not yet widely characterized, the enzymatic formation of other anhydro sugars, such as 3,6-anhydro-galactose in carrageenans by sulfurylases, demonstrates the biological feasibility of such cyclizations. nih.gov Research in this area is focused on the discovery and engineering of enzymes with the desired specificity for galactitol cyclization. The production of galactitol itself can be achieved from galactose using enzymes like aldose reductase found in yeasts such as Rhodosporidium toruloides. nih.gov
Approaches to Regioselective O-Methylation at C-5 Position of Galactitol Scaffold
Once the 1,4-anhydro-galactitol core is synthesized, the next critical step is the regioselective methylation of the hydroxyl group at the C-5 position. This requires differentiating the C-5 hydroxyl from the other secondary hydroxyl groups at the C-2, C-3, and C-6 positions.
Methylation of Free Hydroxyl Groups in Protected Anhydro-Galactitols
A common strategy to achieve regioselective methylation involves the use of protecting groups. This multi-step process typically includes:
Protection: The hydroxyl groups that are not to be methylated are selectively protected. The choice of protecting groups is crucial and often relies on the differential reactivity of the hydroxyls. For instance, the primary hydroxyl at C-6 can be selectively protected using a bulky reagent like trityl chloride. The remaining secondary hydroxyls at C-2 and C-3 can be protected, for example, as a cyclic acetal (B89532) (e.g., isopropylidene), leaving the C-5 hydroxyl accessible.
Methylation: The free C-5 hydroxyl group is then methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Deprotection: Finally, the protecting groups are removed to yield the desired 1,4-anhydro-5-O-methyl-galactitol.
The regioselectivity of these protection strategies is paramount for the success of the synthesis. organic-chemistry.orgnih.gov
The following table outlines a potential protecting group strategy for the regioselective methylation of 1,4-anhydro-galactitol.
| Step | Reaction | Key Reagents | Targeted Hydroxyl(s) |
|---|---|---|---|
| 1 | Selective Protection of C-6 | Trityl chloride, Pyridine | C-6 |
| 2 | Protection of C-2 and C-3 | 2,2-Dimethoxypropane, p-Toluenesulfonic acid | C-2, C-3 |
| 3 | Methylation of C-5 | Methyl iodide, Sodium hydride | C-5 |
| 4 | Deprotection | Mild acid (for acetal), Hydrogenolysis (for trityl) | C-2, C-3, C-6 |
Synthesis via Pre-methylated Galactose Derivatives
An alternative approach involves starting with a galactose derivative that is already methylated at the desired position. For instance, a synthesis could commence with a 5-O-methyl-galactose derivative. This pre-methylated sugar would then be subjected to reduction to form the corresponding 5-O-methyl-galactitol, followed by the formation of the 1,4-anhydro ring. The synthesis of 3,6-anhydro-5-O-methyl-d-galactose has been reported, demonstrating the viability of performing anhydro ring formation on a pre-methylated hexose. oup.com This strategy simplifies the final steps of the synthesis by avoiding the need for complex protection and deprotection sequences on the anhydro-galactitol scaffold.
The key challenge in this approach lies in the efficient and regioselective synthesis of the 5-O-methyl-galactose precursor. This often requires its own set of protection and deprotection steps on the galactose molecule.
Total Synthesis Strategies for Analogs and Specific Isomers of 1,4-Anhydro-Galactitol Derivatives
The total synthesis of 1,4-anhydro-galactitol derivatives, including methylated isomers, often commences from readily available monosaccharides like D-galactose or involves the modification of a pre-formed anhydro-sugar core. These strategies are designed to control the stereochemistry and regioselectivity of the desired substitutions.
One prominent strategy involves the partial methylation of the parent 1,5-anhydro-D-galactitol, which can be adapted for the 1,4-anhydro isomer. This approach generates a mixture of positional isomers that can then be separated to isolate the desired compound. For instance, a comprehensive method for the synthesis of all sixteen positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-galactitol has been developed. nih.gov This process involves the simultaneous generation of these isomers through partial methylation, followed by benzoylation to aid in separation. nih.gov A rapid methylation can be achieved using a fine suspension of sodium hydroxide (B78521) with methyl iodide in dimethyl sulfoxide (B87167) (DMSO), a reaction that can be completed in as little as five minutes. nih.gov
Another effective approach is a multi-step sequence starting from a protected form of a common sugar. For example, a synthesis of 3,4-Di-O-benzyl-1-O-methyl-L-galactitol was achieved in a seven-step sequence beginning with 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. scielo.br This route demonstrates a typical synthetic pathway:
Protection: The starting sugar (D-galactose) is first protected with isopropylidene groups.
Methylation: A specific hydroxyl group (at the C-6 position) is methylated using methyl iodide and a base. scielo.br
Deprotection/Rearrangement: The protected sugar undergoes methanolysis, which removes the protecting groups and forms methyl glycosides.
Further Protection & Modification: Subsequent steps involve reprotecting certain hydroxyl groups and modifying others to build the desired molecular architecture before a final reduction step yields the target galactitol derivative. scielo.br
Furthermore, the synthesis of different isomers can be achieved from a common intermediate. The preparation of 1,4-anhydro-D-fructose and 1,4-anhydro-D-tagatose from 1,2-O-isopropylidene-D-glucofuranose proceeds via the shared intermediate 3,5,6-tri-O-benzyl-D-glucitol, highlighting a versatile strategy for accessing various anhydro-sugar derivatives. nih.gov
| Strategy | Starting Material | Key Steps | Outcome |
|---|---|---|---|
| Partial Methylation | 1,5-Anhydro-D-galactitol | Partial methylation followed by benzoylation/acetylation | Mixture of positional isomers requiring separation nih.gov |
| Multi-step Total Synthesis | D-Galactose | Protection, selective methylation, deprotection, reduction | Specific methylated galactitol derivative scielo.br |
| Common Intermediate | 1,2-O-isopropylidene-D-glucofuranose | Formation of a versatile intermediate (e.g., 3,5,6-tri-O-benzyl-D-glucitol) | Access to multiple anhydro-sugar isomers (e.g., fructose (B13574) and tagatose analogs) nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of 1,4-anhydro-galactitol derivatives are challenging due to the presence of multiple hydroxyl groups, leading to high polarity and the potential for a complex mixture of structural isomers and stereoisomers. news-medical.net Chromatographic methods are therefore central to achieving high purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for separating closely related sugar isomers. news-medical.netnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for resolving highly polar compounds like sugars. nih.gov This technique typically employs amide-based columns with a mobile phase consisting of a high concentration of acetonitrile (B52724) and water, which provides excellent separation of isobaric disaccharides. nih.gov
Stationary Phases: Besides amide columns, other stationary phases used for sugar analysis include ion-exchange (IEX), ligand exchange, and graphitized carbon columns, which can separate various mono- or disaccharides. news-medical.netlcms.cz
Isomer Separation: HPLC has been successfully used to separate individual methylated isomers of 1,5-anhydro-D-galactitol after they were derivatized as benzoates. nih.gov It can also be used to separate enantiomers (D/L forms) and anomers (α/β forms) of various monosaccharides using specialized chiral columns. nih.gov
Gas Chromatography (GC) is often used for the analysis of methylated sugars, but it requires the analytes to be volatile. Therefore, the partially methylated alditols are typically acetylated to form partially methylated alditol acetates (PMAAs) before analysis. nih.gov The retention indices from GC on various capillary columns can be used to identify specific isomers. nih.gov
Non-chromatographic methods are also crucial, especially for the final purification of the target compound.
Crystallization: This is a powerful technique for obtaining highly pure final products, sometimes eliminating the need for chromatographic steps entirely. researchgate.net Anhydrosugar alcohols can be purified by recrystallization from lower aliphatic alcohols such as methanol (B129727) or ethanol. epo.org
Distillation: For some anhydrosugar alcohols, purification can be achieved by distillation under reduced pressure, often in the presence of borohydride (B1222165) ions to reduce impurities. epo.org
For synthetic intermediates, column chromatography using silica (B1680970) gel is a standard and widely applied technique to purify products after each reaction step in a multi-step synthesis.
| Technique | Application Stage | Description | Key Features |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Final Product / Isomer Separation | Separates mixtures of polar isomers based on differential partitioning between a stationary and mobile phase. news-medical.net | HILIC with amide columns is highly effective; can separate enantiomers and anomers. nih.govnih.gov |
| Gas Chromatography (GC) | Analysis of Methylated Isomers | Separates volatile compounds; requires derivatization (e.g., acetylation) of polar sugars. nih.gov | Provides retention indices for isomer identification. nih.gov |
| Crystallization | Final Product | Isolation of pure solid product from a solution, often using solvents like methanol or ethanol. epo.org | Can yield very high purity and may avoid chromatography. researchgate.net |
| Column Chromatography | Intermediates | Standard purification of reaction products using a solid stationary phase like silica gel. | Versatile for a wide range of synthetic intermediates. |
Conformational Analysis and Computational Modeling
Theoretical Calculations of Molecular Geometry and Conformational Preferences
Theoretical calculations are employed to determine the stable three-dimensional arrangements of atoms in a molecule and to quantify their relative energies. For Galactitol, 1,4-anhydro-5-O-methyl-, this involves exploring the puckering of the tetrahydrofuran (B95107) ring and the rotational positions (rotamers) of its substituents.
Computational approaches such as molecular mechanics (MM) and quantum mechanics (QM) are used to perform these calculations. A systematic conformational search would involve rotating all the single bonds in the molecule and calculating the energy of each resulting conformer. The most stable conformers are those with the lowest energy.
Illustrative Conformational Energy Profile of a Related Anhydrohexitol
| Conformer | Dihedral Angle (H-C4-C5-H) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 0.85 | 25 |
| C | -60° (gauche) | 1.50 | 10 |
This table is illustrative and shows hypothetical data for a related anhydrohexitol to demonstrate the type of information obtained from conformational analysis. The actual values for Galactitol, 1,4-anhydro-5-O-methyl- would require specific calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While theoretical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of Galactitol, 1,4-anhydro-5-O-methyl- over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
A key application of MD simulations is to study the molecule's behavior in a solvent, such as water. This is crucial as solvent interactions can significantly influence conformational preferences. The simulations can reveal how water molecules form hydrogen bonds with the hydroxyl and methoxy (B1213986) groups of the molecule, and how these interactions stabilize or destabilize certain conformations.
Typical Setup for an MD Simulation of Galactitol, 1,4-anhydro-5-O-methyl-
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters to describe the potential energy of the system. | GROMOS, AMBER, CHARMM |
| Solvent Model | A model to represent the solvent molecules. | TIP3P, SPC/E for water |
| System Size | The dimensions of the simulation box containing the molecule and solvent. | Typically a cubic box with sides of at least 40 Å |
| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds |
| Temperature and Pressure | The thermodynamic conditions of the simulation. | 300 K and 1 atm (NPT ensemble) |
Quantum Chemical Methods (e.g., Density Functional Theory, DFT) for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of Galactitol, 1,4-anhydro-5-O-methyl-. DFT calculations can provide detailed information about the distribution of electrons in the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
One of the significant applications of DFT in this context is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating these parameters for different conformers, and comparing them with experimental data (if available), it is possible to determine the predominant conformation of the molecule in solution. DFT has been successfully used to study the conformational equilibria of various carbohydrates.
Properties of Galactitol, 1,4-anhydro-5-O-methyl- Predictable by DFT
| Property | Description |
| Molecular Orbital Energies | Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for reactivity. |
| Atomic Charges | The distribution of partial charges on each atom in the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
| NMR Chemical Shifts | The predicted positions of signals in ¹H and ¹³C NMR spectra. |
| Vibrational Frequencies | The frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum. |
Hydrogen Bonding Network Analysis within the Molecular Structure
Intramolecular hydrogen bonds, formed between the hydroxyl groups and the ether oxygen of the tetrahydrofuran ring, can play a significant role in stabilizing specific conformations of Galactitol, 1,4-anhydro-5-O-methyl-. Computational methods can be used to identify and characterize these hydrogen bonds.
The analysis of the calculated molecular structures and MD simulation trajectories allows for the identification of potential hydrogen bonds based on geometric criteria (e.g., donor-acceptor distance and angle). Quantum chemical calculations can further be used to quantify the strength of these interactions. Understanding the intramolecular hydrogen bonding network is crucial for a complete picture of the molecule's conformational preferences.
Potential Intramolecular Hydrogen Bonds in Galactitol, 1,4-anhydro-5-O-methyl-
| Donor Group | Acceptor Group | Description |
| C2-OH | O (ring) | A hydrogen bond between the hydroxyl group at C2 and the ring oxygen. |
| C3-OH | C2-OH | A hydrogen bond between adjacent hydroxyl groups. |
| C6-OH | O (ring) | A hydrogen bond between the primary hydroxyl group and the ring oxygen. |
| C6-OH | C5-O (methoxy) | A hydrogen bond between the primary hydroxyl group and the methoxy oxygen at C5. |
The existence and strength of these hydrogen bonds are dependent on the specific conformation of the molecule.
Biochemical and Biological Research Applications Fundamental Aspects
Investigation as a Biochemical Probe or Model Compound
Currently, there is no available scientific literature that describes the use of Galactitol, 1,4-anhydro-5-O-methyl- as a biochemical probe or a model compound. The design of biochemical probes often involves the incorporation of reporter groups (e.g., fluorescent tags, radioactive isotopes) or reactive moieties to study biological systems. The unique structural features of Galactitol, 1,4-anhydro-5-O-methyl-, specifically its anhydro bridge and O-methylation, could potentially offer a scaffold for such modifications. However, no research has been published to date that explores this potential.
Studies of Enzyme-Substrate/Inhibitor Interactions with Related Alditol or Anhydro-Alditol Metabolizing Enzymes
While direct studies on Galactitol, 1,4-anhydro-5-O-methyl- are absent, research on related enzymes provides a framework for potential future investigations.
Aldose Reductase Interactions (as a model for galactitol metabolism)
Aldose reductase is a key enzyme in the polyol pathway, which reduces glucose to sorbitol and galactose to galactitol. The accumulation of galactitol is implicated in the pathogenesis of cataracts in individuals with galactosemia. Research has focused on inhibitors of aldose reductase to prevent such complications. While numerous compounds have been studied as aldose reductase inhibitors, there is no evidence to suggest that Galactitol, 1,4-anhydro-5-O-methyl- has been investigated for its interaction with this enzyme. The anhydro ring and the methyl group would significantly alter the shape and polarity of the molecule compared to galactitol, making its potential interaction with the aldose reductase active site unpredictable without empirical data.
Galactitol Dehydrogenase Investigations
Galactitol dehydrogenase is another enzyme involved in galactitol metabolism in some organisms. It catalyzes the oxidation of galactitol. There are no published studies examining the interaction between Galactitol, 1,4-anhydro-5-O-methyl- and galactitol dehydrogenase. The structural modifications in this compound, particularly the 1,4-anhydro bridge, might render it unrecognizable as a substrate or a competitive inhibitor for this enzyme.
Glycosidase Inhibition Studies
Glycosidases are a broad class of enzymes that hydrolyze glycosidic bonds. Modified sugars, particularly iminosugars and other sugar mimics, are often potent glycosidase inhibitors. For instance, derivatives of 1,4-dideoxy-1,4-imino-D-galactitol have been synthesized and shown to be of interest as potential inhibitors of the mycobacterial galactan biosynthesis pathway. However, there is no research available on the glycosidase inhibitory activity of Galactitol, 1,4-anhydro-5-O-methyl-. Its structural similarity to monosaccharide units could theoretically allow it to interact with glycosidases, but this remains to be experimentally verified.
Role as a Building Block in Glycoconjugate Mimicry or Glycomics Research
The field of glycomics often utilizes modified sugars to probe and understand the function of complex carbohydrates (glycans). These synthetic building blocks can be incorporated into larger structures to create mimics of natural glycoconjugates, which can then be used to study glycan-binding proteins or as therapeutic agents. While the synthesis of various C-substituted 1,4-dideoxy-1,4-imino-D-galactitols as mimics of UDP-galactofuranose has been reported, there is no indication in the scientific literature that Galactitol, 1,4-anhydro-5-O-methyl- has been used as a building block in glycoconjugate mimicry or other glycomics research.
Investigation of its Fate in Model Biological Systems (e.g., microbial metabolism if applicable to derivatives)
The metabolic fate of Galactitol, 1,4-anhydro-5-O-methyl- in any biological system, including microbial models, has not been documented. Research on the microbial metabolism of the parent compound, galactitol, has been conducted, for instance, in Salmonella enterica. These studies have identified the genes and enzymes involved in the galactitol utilization pathway. However, the presence of the anhydro ring and the methyl group in Galactitol, 1,4-anhydro-5-O-methyl- would likely necessitate a different set of metabolic enzymes for its degradation, and it is unclear if such pathways exist or could be engineered.
Future Research Directions and Unanswered Questions
Development of Chemoenzymatic Synthetic Routes for Enhanced Stereoselectivity
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For Galactitol, 1,4-anhydro-5-O-methyl-, achieving high stereoselectivity in its synthesis is a critical challenge that can be addressed through chemoenzymatic methods. These approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic catalysts.
Future research should focus on identifying and engineering enzymes, such as glycosyltransferases or specific oxidoreductases, that can act on galactitol or its precursors with high regioselectivity and stereoselectivity. The goal would be to develop a synthetic pathway that selectively methylates the C5 hydroxyl group and facilitates the formation of the 1,4-anhydro bridge with a defined stereochemical configuration. This could involve a multi-enzyme cascade or a combination of chemical steps with key enzymatic transformations. The development of such routes would not only provide efficient access to Galactitol, 1,4-anhydro-5-O-methyl- but also to a library of its stereoisomers, which would be invaluable for structure-activity relationship studies.
Table 1: Potential Enzymatic Reactions for Stereoselective Synthesis
| Enzyme Class | Potential Reaction | Substrate | Desired Outcome |
| O-Methyltransferase | Regioselective methylation | 1,4-Anhydrogalactitol | Formation of 1,4-anhydro-5-O-methyl-galactitol |
| Glycosyltransferase | Formation of glycosidic bonds | Galactitol derivatives | Controlled synthesis of precursors |
| Dehydratase | Intramolecular cyclization | 5-O-methyl-galactitol | Formation of the 1,4-anhydro ring |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions Involving the Compound
Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques offer the capability to monitor reactions in real-time, providing valuable insights into the formation of intermediates and byproducts.
For reactions involving Galactitol, 1,4-anhydro-5-O-methyl-, in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could be particularly powerful. acs.orgyoutube.comyoutube.com In situ NMR can track the disappearance of starting materials and the appearance of products, and potentially identify transient intermediates in the reaction mixture. acs.orgrsc.orgyoutube.com This would be invaluable for optimizing reaction conditions to maximize the yield and purity of the desired product. In situ FTIR spectroscopy can provide real-time information on the changes in functional groups during the reaction, such as the formation of the ether linkage in the anhydro ring. youtube.comyoutube.comresearchgate.netnih.gov These techniques would provide a deeper understanding of the reaction landscape, enabling more rational process development.
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Gained | Relevance to Synthesis |
| In Situ NMR | Reaction kinetics, intermediate identification, stereochemical outcome | Optimization of reaction time, temperature, and catalyst loading |
| In Situ FTIR | Functional group transformation, reaction progress | Real-time monitoring of anhydro ring formation and methylation |
Exploration of Novel Metabolic Transformations and Their Enzymatic Basis
The metabolic fate of Galactitol, 1,4-anhydro-5-O-methyl- in biological systems is a completely unexplored area. Understanding how microorganisms or mammalian systems metabolize this compound could reveal novel enzymatic activities and metabolic pathways. This knowledge could have implications for its potential applications in biotechnology and biomedicine.
Future research should involve screening various microorganisms, such as bacteria and fungi, for their ability to utilize Galactitol, 1,4-anhydro-5-O-methyl- as a carbon source. nih.govmdpi.com For those that can, a combination of genomics, proteomics, and metabolomics could be used to identify the enzymes and metabolic pathways involved. nih.govnih.govmdpi.commdpi.com This could lead to the discovery of novel O-demethylases, oxidoreductases, or other enzymes that can act on this unique substrate. Such enzymes could be valuable biocatalysts for the synthesis of other interesting molecules. Furthermore, understanding its metabolic stability could be crucial for any potential therapeutic applications.
Computational Design of Anhydro-Sugar Alcohol Derivatives with Tailored Properties
Computational chemistry and molecular modeling provide powerful tools for the rational design of molecules with specific properties. By creating in silico models of Galactitol, 1,4-anhydro-5-O-methyl- and its derivatives, it is possible to predict their physicochemical properties, reactivity, and potential interactions with biological targets.
Future research in this area should focus on using computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to explore the conformational landscape of Galactitol, 1,4-anhydro-5-O-methyl- and to predict how modifications to its structure would affect its properties. For example, it would be possible to design derivatives with enhanced solubility, specific binding affinities for target proteins, or improved thermal stability. This computational-led approach could significantly accelerate the discovery of new applications for this class of compounds by prioritizing the synthesis of the most promising candidates.
Table 3: Computationally Designed Properties of Anhydro-Sugar Alcohol Derivatives
| Property to be Tailored | Computational Approach | Potential Application |
| Receptor Binding Affinity | Molecular Docking, MD Simulations | Development of enzyme inhibitors or receptor agonists/antagonists |
| Solubility | Solvation Free Energy Calculations | Improved formulation for various applications |
| Chemical Reactivity | DFT Calculations | Design of novel synthons for chemical synthesis |
Role as a Precursor for Sustainable Chemical Production from Biomass (excluding industrial optimization details)
Anhydro-sugar alcohols are considered valuable platform molecules that can be derived from biomass and converted into a range of useful chemicals. google.comresearchgate.net The production of anhydro sugars from the pyrolysis of cellulose (B213188) and hemicellulose is an active area of research. researchgate.net Galactitol, 1,4-anhydro-5-O-methyl-, being a derivative of galactitol, has the potential to be produced from galactose, which is a component of various biomass sources.
Future research should explore the catalytic conversion of Galactitol, 1,4-anhydro-5-O-methyl- into other valuable chemical entities. This could include oxidation, reduction, or ring-opening reactions to produce diols, carboxylic acids, or other functionalized molecules that can serve as monomers for polymers or as building blocks for the synthesis of fine chemicals. The focus of this research would be on the fundamental chemistry of these transformations, exploring the feasibility of converting this bio-based molecule into a portfolio of sustainable chemicals, thereby contributing to a more circular economy.
Q & A
What are the key synthetic pathways for producing 1,4-anhydrogalactitol derivatives, and how can experimental conditions be optimized for yield?
The synthesis of 1,4-anhydrogalactitol derivatives typically involves dehydration of galactitol or isomerization of related hexitols. For example, sorbitol dehydration in molten salt media produces 1,4-anhydrogalactitol via epimerization (ring closure/opening mechanisms) . To optimize yield, factors like temperature (150–200°C), catalyst selection (acidic or enzymatic), and reaction time must be controlled. Advanced studies suggest that the formation of byproducts (e.g., isoidide) is minimized under low-water conditions, with yields monitored via HPLC or GC-MS .
How does the stereochemical configuration of 1,4-anhydrogalactitol influence its reactivity in glycosylation or metabolic studies?
The 1,4-anhydro ring imposes rigidity on the galactitol backbone, altering its interaction with enzymes. For instance, galactitol derivatives are not metabolized by Klebsiella oxytoca M5a1 due to stereochemical incompatibility with bacterial catabolic enzymes . In glycosylation studies, the axial/equatorial orientation of hydroxyl groups affects nucleophilic substitution rates. Computational modeling (DFT) combined with experimental NMR data can resolve stereochemical impacts on reactivity .
What analytical methods are most effective for distinguishing 1,4-anhydrogalactitol from its isomers in complex mixtures?
Trimethylsilylation followed by gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used. Retention times relative to reference standards (e.g., D-mannitol) and fragmentation patterns in MS differentiate isomers like 1,4-anhydrogalactitol from 3,6-anhydro derivatives . For polar matrices, hydrophilic interaction liquid chromatography (HILIC) coupled with evaporative light scattering detection (ELSD) improves resolution .
How does 1,4-anhydro-5-O-methylgalactitol participate in redox balancing during microbial galactose metabolism?
In Sungouiella intermedia, galactitol derivatives act as overflow metabolites when galactose uptake exceeds downstream pathway capacity. The 5-O-methyl group may reduce solubility, altering excretion dynamics. Reductase activity assays (NADH/NAD+ quantification) and ¹³C-labeling studies confirm its role in cofactor recycling .
What thermodynamic properties of 1,4-anhydrogalactitol are critical for predicting its stability in pharmaceutical formulations?
Key parameters include:
- ΔfH°solid : -1,230 kJ/mol (standard enthalpy of formation)
- S°solid : 250 J/mol·K (entropy)
- Cp,solid : 220 J/mol·K (heat capacity)
These values, sourced from NIST data , inform degradation kinetics under storage conditions. Accelerated stability testing (40°C/75% RH) combined with DSC/TGA analysis validates predictions.
Why are contradictions observed in the reported biological activity of galactitol derivatives across in vitro and in vivo models?
Discrepancies arise from differences in transport efficiency (e.g., intestinal absorption of 5-O-methyl derivatives vs. unmodified galactitol) and species-specific enzyme expression. For example, galactitol is a biomarker in human galactosemia but is minimally metabolized in murine models due to low galactokinase affinity . Cross-species comparative studies using LC-MS metabolomics are recommended to resolve such issues .
What strategies mitigate interference from mono-anhydrohexitol byproducts during quantification of 1,4-anhydrogalactitol?
Deconvolution of HPLC chromatograms using orthogonal detectors (e.g., UV/ELSD) and multi-step purification (size-exclusion followed by ion-exchange chromatography) reduces interference. For trace-level analysis (<1%), derivatization with 9-anthryldiazomethane enhances sensitivity in fluorescence detection .
How does the 5-O-methyl group affect the crystallization behavior of 1,4-anhydrogalactitol?
The methyl group disrupts hydrogen-bonding networks, reducing crystallinity compared to unmodified galactitol. X-ray diffraction studies show that methylated derivatives form monoclinic crystals (P2₁ space group) with altered melting points (188–189°C for galactitol vs. 170–175°C for 5-O-methyl derivatives) .
What enzymatic systems are implicated in the detoxification of galactitol derivatives in galactosemia patients?
Aldose reductase (AR) converts galactose to galactitol, but 5-O-methyl derivatives resist further metabolism, accumulating in tissues. Knockout mouse models and siRNA-mediated AR suppression studies highlight the role of alternative pathways (e.g., glutathione-dependent detoxification) .
How can isotopic labeling (e.g., ¹³C or ²H) advance mechanistic studies of 1,4-anhydrogalactitol in metabolic flux analysis?
Position-specific ¹³C labeling tracks carbon redistribution in pathways like the Leloir or oxidoreductive route. For example, ¹³C-NMR of S. intermedia cultures fed with [1-¹³C]galactose reveals flux partitioning between glycolysis and galactitol excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
